Nanomolar Potency for Human C1s vs. Micromolar Potency of Predecessor Compound A1
C1s-IN-1 demonstrates a 161-fold improvement in potency against human C1s compared to the earlier identified hit compound, Compound A1 (C1s-IN-1 trihydrochloride) [1]. This optimization was achieved through iterative structure-based drug design guided by co-crystal structures, leading to a sub-100 nM inhibitor [1].
| Evidence Dimension | Human C1s Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | Compound A1 (C1s-IN-1 trihydrochloride): Ki = 5.8 μM (5,800 nM) |
| Quantified Difference | ~161-fold more potent |
| Conditions | In vitro enzymatic assay using purified human C1s protease [1]. |
Why This Matters
Procurement of the high-potency C1s-IN-1 ensures robust target engagement at significantly lower concentrations in cellular and in vivo models, minimizing potential off-target effects associated with high-dose administration of less potent analogs.
- [1] Ikeda Z, et al. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway. J Med Chem. 2023. View Source
